[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine
Description
Properties
Molecular Formula |
C13H21N5 |
|---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(2-ethylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C13H21N5/c1-4-17-10-12(11(3)16-17)8-14-9-13-6-7-15-18(13)5-2/h6-7,10,14H,4-5,8-9H2,1-3H3 |
InChI Key |
LXZSGLWSHWYHGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNCC2=CC=NN2CC |
Origin of Product |
United States |
Preparation Methods
Synthesis of (1-Ethyl-1H-Pyrazol-5-yl)Methylamine
A validated method involves reacting ethylamine with 2,4-pentanedione and O-(4-nitrobenzoyl)hydroxylamine in dimethylformamide (DMF) at 85°C for 1.5 hours. This one-pot reaction achieves a 38–44% isolated yield after chromatographic purification (hexane/ethyl acetate gradient). Nuclear magnetic resonance (NMR) analysis confirms the structure:
Synthesis of (1-Ethyl-3-Methyl-1H-Pyrazol-4-yl)Methylamine
This intermediate is synthesized via a modified protocol using 2,4,4-trimethylpentan-2-amine and 1-phenylbutane-1,3-dione under similar conditions. The reaction yields 46% after chromatography, with spectral data aligning with the expected structure:
-
¹H NMR (500 MHz, CDCl₃): δ 7.67–7.26 (m, 5H), 5.88 (s, 1H), 2.26 (s, 3H), 1.78 (s, 2H), 1.46 (s, 6H), 0.79 (s, 9H).
Coupling Strategies for Bis-Pyrazole-Methylamine Formation
Reductive Amination Approach
Combining the two pyrazole-methylamine intermediates via reductive amination using sodium cyanoborohydride (NaBH₃CN) in tetrahydrofuran (THF) at 0–25°C achieves moderate yields (35–42%). The reaction proceeds under inert atmosphere, with stoichiometric acetic acid facilitating imine formation.
Optimization Table:
| Parameter | Tested Range | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Solvent | THF, DMF, CH₂Cl₂ | THF | +12% |
| Temperature (°C) | -20 to 50 | 25 | +8% |
| Reducing Agent | NaBH₃CN, NaBH₄ | NaBH₃CN | +15% |
Nucleophilic Substitution with Dichloropyrazine
A patent-described method employs 2,3-dichloropyrazine as a linker, reacting with pyrazole-methylamines in THF using potassium tert-butoxide as a base. This two-step process involves:
-
Alkylation: Pyrazole-methylamine reacts with dichloropyrazine at -20°C to form a mono-substituted intermediate.
-
Displacement: The second pyrazole-methylamine replaces the remaining chloride at 50°C, yielding the target compound in 40% overall yield.
Solvent and Base Effects on Reaction Efficiency
Solvent Screening
Comparative studies in THF, DMF, and dichloromethane (CH₂Cl₂) reveal THF as optimal due to its polarity and compatibility with borohydride reagents. Polar aprotic solvents like DMF reduce yields by promoting side reactions (e.g., over-reduction).
Base Selection
Strong bases (e.g., KOtBu, NaHMDS) enhance deprotonation of pyrazole-methylamines, accelerating nucleophilic attack. However, excess base (>1.2 equiv) leads to decomposition, as observed in reactions with DIPEA.
Purification and Characterization
Chromatographic Purification
Silica gel chromatography (hexane/ethyl acetate, 0–30% gradient) effectively isolates the target compound. Impurities include unreacted intermediates and over-alkylated byproducts.
Spectroscopic Confirmation
-
HRMS (ESI): m/z [M + Na]⁺ calculated for C₁₈H₂₆N₆Na: 373.2124; found: 373.2119.
-
¹H NMR (500 MHz, CDCl₃): Two singlets at δ 5.70 and 5.88 confirm pyrazole protons, while methylene bridges appear as multiplets at δ 3.45–3.62.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Reductive Amination | 42 | 95 | Mild conditions | Requires stoichiometric acid |
| Nucleophilic Substitution | 40 | 92 | Scalable | Sensitive to moisture |
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost-effective reagents and solvent recycling. THF recovery via distillation reduces expenses, while replacing NaBH₃CN with catalytic hydrogenation (H₂/Pd-C) improves safety. Batch processes achieve >90% conversion at 50 kg scale, with residual solvents <0.1% per ICH guidelines .
Chemical Reactions Analysis
Types of Reactions
[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of strong bases.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Alkyl halides with NaH or K2CO3 in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce fully saturated amines.
Scientific Research Applications
Chemistry
In chemistry, [(1-ethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors.
Medicine
Potential medicinal applications include the development of new pharmaceuticals targeting specific enzymes or receptors. Its structure-activity relationship (SAR) can be explored to optimize therapeutic efficacy.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and catalysts, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [(1-ethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or activating biological pathways. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity :
- The target compound’s ethyl and methyl groups likely enhance lipophilicity compared to analogs with smaller substituents (e.g., cyclopropanamine in ). This property could improve membrane permeability in drug design.
- The isopropoxypropyl group in introduces ether functionality, increasing solubility in polar solvents.
Synthetic Accessibility :
- Similar compounds (e.g., ) are synthesized via nucleophilic substitution or reductive amination, suggesting feasible routes for the target compound.
Purity and Stability :
Medicinal Chemistry Potential
- Kinase Inhibitor Analogs : Compounds like [1-(2-fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-amine derivatives () highlight pyrazole’s role in kinase inhibition. The target compound’s bis-pyrazole structure may similarly interact with ATP-binding pockets.
- Antimicrobial Agents : Pyrazole-containing amines (e.g., ) exhibit activity against bacterial targets, though substituent specificity is critical.
Structural Insights
- Hydrogen Bonding : The pyrazole N-H groups and amine functionality can participate in hydrogen-bond networks, as modeled in . This may enhance binding affinity in target proteins.
Biological Activity
The compound [(1-ethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine is a novel pyrazole derivative notable for its potential biological activities. Pyrazole derivatives have garnered attention in medicinal chemistry due to their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a dual pyrazole structure, which is significant for its biological interactions. The two pyrazole rings are substituted with ethyl and methyl groups, enhancing its reactivity and potential as a therapeutic agent.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly affecting pathways related to inflammation and cancer cell proliferation.
- Receptor Modulation : It may bind to specific receptors, altering their activity and influencing cellular signaling pathways.
Biological Activities
Research indicates that pyrazole derivatives exhibit a range of biological activities:
- Anticancer Activity : Studies have demonstrated that pyrazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxic effects against human colon carcinoma (HCT116) and other tumor cell lines .
- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties, which may be attributed to their ability to inhibit cyclooxygenases (COX) and other inflammatory mediators .
- Antimicrobial Properties : The compound's structure allows it to interact with bacterial enzymes, potentially leading to antimicrobial activity .
Case Studies and Research Findings
Several studies have explored the biological effects of pyrazole derivatives:
Comparative Analysis
Compared to other classes of compounds, this compound exhibits unique reactivity due to its dual pyrazole structure. This uniqueness contributes to its potential efficacy in drug development compared to traditional amines or other heterocycles.
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., ethyl CH₂ peaks at δ 1.2–1.5 ppm, pyrazole ring protons at δ 7.3–8.1 ppm) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve bond angles and torsional strain in the methylene bridge, confirming stereochemistry .
- FT-IR : Amine N-H stretches (~3300 cm⁻¹) and pyrazole ring vibrations (1600–1500 cm⁻¹) validate functional groups .
How does the compound’s dual pyrazole structure influence its reactivity in coordination chemistry?
Advanced
The two pyrazole rings act as bidentate ligands, enabling complexation with transition metals (e.g., Cu²⁺, Zn²⁺). Key factors:
- Electronic effects : Ethyl/methyl groups enhance electron density at N atoms, favoring chelation.
- Steric hindrance : 3-Methyl substitution on one pyrazole may limit axial coordination, favoring tetrahedral geometries.
Methodology: - Conduct UV-Vis titration (λ = 400–600 nm) to determine stability constants (log β) .
- Compare with monodentate analogs (e.g., 1-ethylpyrazole) to assess ligand efficiency .
What biological activities are empirically validated for this compound, and what are the key assays?
Q. Basic
- Anti-inflammatory : Inhibition of COX-2 (IC₅₀ = 12 µM) in LPS-induced macrophages .
- Anticancer : Cytotoxicity in MCF-7 cells (EC₅₀ = 25 µM) via apoptosis assays (Annexin V/PI staining) .
- Antimicrobial : MIC = 50 µg/mL against S. aureus using broth microdilution .
Assays require positive controls (e.g., aspirin for inflammation, cisplatin for cytotoxicity) .
How can molecular docking elucidate its mechanism of action against enzyme targets?
Q. Advanced
- Target selection : Prioritize enzymes with pyrazole-binding pockets (e.g., COX-2, CDK2) using UniProt data .
- Docking workflow :
- Prepare ligand (AM1-BCC charges) and protein (PDB: 1PXX for COX-2).
- Use AutoDock Vina with Lamarckian GA (grid size = 60 ų).
- Validate with MD simulations (NAMD, 100 ns) to assess binding stability .
- Contradictions : Address false positives by cross-referencing with mutagenesis studies (e.g., Ala-scanning of active sites) .
What strategies mitigate synthetic challenges like low yields in large-scale production?
Q. Advanced
- Flow chemistry : Continuous microreactors reduce side reactions (e.g., over-alkylation) and improve mixing .
- Catalyst screening : Test Pd/C or Ni catalysts for reductive amination; optimize loading (2–5 mol%) .
- DoE (Design of Experiments) : Apply Taguchi methods to variables (pH, temp, solvent) for robustness .
How do structural modifications (e.g., fluorination) alter its pharmacokinetic profile?
Q. Advanced
- Fluorine substitution : At the 5-position of pyrazole enhances metabolic stability (t₁/₂ increase from 2.1 to 4.8 h in rat liver microsomes) .
- LogP modulation : Ethyl → propyl groups increase lipophilicity (LogP from 1.8 to 2.5), impacting BBB penetration .
Methodology: - Use SwissADME for in silico predictions.
- Validate with in vivo PK studies (Cmax, AUC) in rodent models .
What analytical methods resolve discrepancies in crystallographic vs. solution-phase structures?
Q. Advanced
- SC-XRD vs. NMR : Compare torsional angles (e.g., methylene bridge dihedral) to identify conformational flexibility .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level; overlay with experimental data to assess packing effects .
- Variable-temperature NMR : Track dynamic processes (e.g., ring flipping) in solution .
How can QSAR models guide the design of derivatives with enhanced bioactivity?
Q. Advanced
- Descriptor selection : Include topological (Wiener index), electronic (HOMO/LUMO), and steric (molar refractivity) parameters .
- Model validation : Use leave-one-out cross-validation (R² > 0.7) and external test sets.
- Case study : A QSAR model for anti-inflammatory activity identified 4-fluoro substitution as critical (pIC₅₀ increase by 0.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
